4-(1,2,3-Thiadiazol-4-Yl)Phenol
Overview
Description
The compound 4-(1,2,3-thiadiazol-4-yl)phenol is a derivative of thiadiazole, a heterocyclic compound containing both sulfur and nitrogen within its ring structure. Thiadiazoles are known for their diverse pharmacological activities and are often incorporated into molecules to enhance their biological properties. Although the provided papers do not directly discuss 4-(1,2,3-thiadiazol-4-yl)phenol, they do provide insights into the synthesis, properties, and applications of structurally related thiadiazole derivatives.
Synthesis Analysis
The synthesis of thiadiazole derivatives is often achieved through multi-step reactions involving the formation of new heterocycles. For instance, the synthesis of 6-phenyl-3-(1H-pyrazol-1-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives was accomplished via a one-pot, three-component cascade reaction, which is a multifunctional cyclization reaction . Similarly, S-derivatives of 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thione were synthesized using a key starting reagent, 3-amino-1-phenylthiourea, and a series of reactions including thionation, alkylation, and heterocyclization . These methods demonstrate the versatility and efficiency of synthesizing thiadiazole derivatives, which could be applied to the synthesis of 4-(1,2,3-thiadiazol-4-yl)phenol.
Molecular Structure Analysis
The molecular structures of thiadiazole derivatives are confirmed using various spectroscopic techniques such as FT-IR, UV-vis, 1H-NMR, and MS . These techniques provide detailed information about the functional groups, bond connectivity, and overall molecular framework. For example, the structures of electroactive phenol-based polymers were confirmed by FT-IR, UV-vis, and 1H-NMR . Similarly, the structures of imino-4-methoxyphenol thiazole derived Schiff bases were characterized using UV-visible, 1H, 13C-NMR, and MS techniques . These analytical methods are essential for the structural elucidation of 4-(1,2,3-thiadiazol-4-yl)phenol.
Chemical Reactions Analysis
Thiadiazole derivatives participate in various chemical reactions, often leading to the formation of new compounds with potential biological activities. The synthesis of 2-(1,3,4-thiadiazolylaminomethyl)phenols involved the reduction of CN double bonds of intermediate Schiff bases . Schiff base formation is also observed in the synthesis of imino-4-methoxyphenol thiazole derived ligands . These reactions highlight the reactivity of thiadiazole derivatives and their potential to undergo further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives, such as solubility, thermal stability, and electrical conductivity, are characterized using techniques like TG-DTA, DSC, GPC, and solubility tests . The electrical conductivities of synthesized monomers and polymers were measured, indicating their potential application in electronic devices . Additionally, the fungicidal activity of some thiadiazole derivatives was evaluated, with certain compounds exhibiting moderate activity against specific fungi . These properties are crucial for understanding the behavior of 4-(1,2,3-thiadiazol-4-yl)phenol in various environments and applications.
Scientific Research Applications
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Scientific Field: Medicinal Chemistry
- Application Summary : Compounds with a 1,3,4-thiadiazole moiety, which “4-(1,2,3-Thiadiazol-4-Yl)Phenol” possesses, have various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial .
- Application Methods : These compounds are typically used in drug development and their application methods would involve biochemical assays and biological testing .
- Results or Outcomes : Some drugs with a thiadiazole scaffold, such as sulfamethoxazole, acetazolamide, and butazolamide, have been found to produce diverse biological actions .
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Scientific Field: Antibacterial Research
- Application Summary : Compounds with a 1,2,3-thiadiazole moiety have been used as antibacterials .
- Application Methods : These compounds are typically tested against various bacterial strains in vitro .
- Results or Outcomes : The outcomes would depend on the specific bacterial strain and the experimental conditions .
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Scientific Field: Antifungal Research
- Application Summary : Some 1,2,3-thiadiazoles have shown antifungal activity .
- Application Methods : Similar to antibacterial testing, these compounds are typically tested against various fungal strains in vitro .
- Results or Outcomes : The outcomes would depend on the specific fungal strain and the experimental conditions .
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Scientific Field: Antiviral Research
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Scientific Field: Anti-inflammatory Research
Safety And Hazards
properties
IUPAC Name |
4-(thiadiazol-4-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-7-3-1-6(2-4-7)8-5-12-10-9-8/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYGGUZFRLVCJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSN=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383859 | |
Record name | 4-(1,2,3-Thiadiazol-4-Yl)Phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2,3-Thiadiazol-4-Yl)Phenol | |
CAS RN |
59834-05-8 | |
Record name | 4-(1,2,3-Thiadiazol-4-Yl)Phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1,2,3-Thiadiazol-4-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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